molecular formula C24H31N3O3 B5102125 4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide

4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide

Cat. No.: B5102125
M. Wt: 409.5 g/mol
InChI Key: GQBCVIYAZWLZIT-UHFFFAOYSA-N
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Description

4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide involves multiple steps. One common synthetic route includes the reaction of 3-methoxyaniline with an appropriate acylating agent to form the intermediate 3-(3-methoxyanilino)-3-oxopropyl compound. This intermediate is then reacted with N-(2-phenylethyl)piperidine-1-carboxamide under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used

Properties

IUPAC Name

4-[3-(3-methoxyanilino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-22-9-5-8-21(18-22)26-23(28)11-10-20-13-16-27(17-14-20)24(29)25-15-12-19-6-3-2-4-7-19/h2-9,18,20H,10-17H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBCVIYAZWLZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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